2-Chloro-3,5-difluoronitrobenzene
Overview
Description
2-Chloro-3,5-difluoronitrobenzene, also known as 2-Chloro-1,5-difluoro-3-nitrobenzene or Benzene, 2-chloro-1,5-difluoro-3-nitro-, is a chemical compound with the molecular formula C6H2ClF2NO2 . It has a molecular weight of 193.54 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms, one chlorine atom, and one nitro group attached . The molecule is achiral, with no defined stereocenters .Scientific Research Applications
Synthesis of Derivatives
2-Chloro-3,5-difluoronitrobenzene serves as a precursor in the synthesis of various fluorinated compounds. For instance, its derivatives with pentafluorosulfanyl and perfluoroalkylthio groups have been developed, demonstrating its versatility in the creation of compounds with potential applications in areas like materials science and pharmaceuticals (Sipyagin et al., 2004).
Spectroscopic Analysis
The compound is also significant in spectroscopy, where detailed studies like FTIR and FT-Raman investigations have been conducted. These studies provide insights into its structural and vibrational characteristics, crucial for understanding its chemical behavior and potential applications (Ilango et al., 2008).
Nucleophilic Substitution Reactions
It's involved in nucleophilic substitution reactions, especially in orbital-controlled processes. This aspect is fundamental in organic chemistry, offering pathways for creating new compounds and understanding reaction mechanisms (Cervera et al., 1996).
Electrochemical Studies
Electrochemical studies involving this compound are also prominent. Such studies provide insights into reaction mechanisms and pathways, which are crucial for applications in electrochemistry and material science (Horio et al., 1996).
Oxidation-Reduction Reactions
Its role in oxidation-reduction reactions highlights its potential in synthetic organic chemistry, particularly in the synthesis of complex organic molecules. These reactions are fundamental in the development of new drugs and materials (Austin & Ridd, 1994).
Structural Studies
Structural studies of its derivatives provide insights into the molecular geometry and potential applications in material science and molecular design (Bhar et al., 1995).
Insecticide Synthesis
One notable application is in the synthesis of insecticides, where it serves as an intermediate or starting material. This highlights its potential in agricultural chemistry and pest control (Shi-long, 2006).
Theoretical and Computational Chemistry
Computational studies, including Hartree-Fock and density functional theory calculations, have been conducted on derivatives of this compound. These studies aid in understanding the electronic structure and properties, which are essential for designing new molecules and materials (Saravanan et al., 2017).
Properties
IUPAC Name |
2-chloro-1,5-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWWVEDLBSUWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190058 | |
Record name | 2-Chloro-1,5-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-59-9 | |
Record name | 2-Chloro-1,5-difluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36556-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,5-difluoro-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,5-difluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,5-difluoro-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-3,5-difluoronitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSX9492ZNC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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